Lycopodane

Acetylcholinesterase inhibition Lycopodium alkaloid SAR Alzheimer's disease targets

Lycopodane (CAS 34625-83-7, C₁₅H₂₅N) is the unsubstituted quinolizidine alkaloid parent hydride that defines the tetracyclic lycopodane skeleton, a fundamental core shared by over 100 naturally occurring Lycopodium alkaloids including lycopodine, annotine, and lycodoline. Classified as a metabolite and a quinolizidine alkaloid fundamental parent, lycopodane represents the minimal structural template from which biologically active derivatives are elaborated through methylation, hydroxylation, and oxidation.

Molecular Formula C15H25N
Molecular Weight 219.37 g/mol
Cat. No. B1237588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycopodane
Molecular FormulaC15H25N
Molecular Weight219.37 g/mol
Structural Identifiers
SMILESC1CC2CCC3CCCN4C3(C1)C2CCC4
InChIInChI=1S/C15H25N/c1-4-12-7-8-13-5-2-10-16-11-3-6-14(12)15(13,16)9-1/h12-14H,1-11H2/t12-,13+,14+,15-/m0/s1
InChIKeyWEUSZYFSAZZUMH-YJNKXOJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Lycopodane Serves as the Definitive Parent Scaffold for Lycopodine-Type Alkaloid Procurement and Research


Lycopodane (CAS 34625-83-7, C₁₅H₂₅N) is the unsubstituted quinolizidine alkaloid parent hydride that defines the tetracyclic lycopodane skeleton, a fundamental core shared by over 100 naturally occurring Lycopodium alkaloids including lycopodine, annotine, and lycodoline . Classified as a metabolite and a quinolizidine alkaloid fundamental parent, lycopodane represents the minimal structural template from which biologically active derivatives are elaborated through methylation, hydroxylation, and oxidation . Its significance lies not in its own bioactivity but in its role as the reference scaffold for structure–activity relationship (SAR) studies, synthetic methodology development, and analytical standardization of the broader lycopodine-type alkaloid class.

Why Lycopodane-Type Alkaloids Cannot Be Interchanged with Huperzine A or Other Lycodine-Type Acetylcholinesterase Inhibitors


Lycopodane-type alkaloids differ fundamentally from lycodine-type alkaloids such as huperzine A in their binding mode to acetylcholinesterase (AChE). While lycopodane-derived alkaloids fit well into the AChE active-site gorge, their functional group orientation precludes establishment of strong hydrogen-bonding interactions with key residues, resulting in intrinsically lower inhibitory potency . Consequently, an extract rich in lycopodane-type alkaloids but devoid of huperzine A can still exhibit potent AChE inhibition (IC₅₀ 0.11 μg/mL for Huperzia reflexa), demonstrating that substitution patterns on the lycopodane core—not the lycodine scaffold—drive the activity in these species . Generic substitution with huperzine A or fawcettimine-type alkaloids thus fails to recapitulate the distinct pharmacological fingerprint of the lycopodane chemotype.

Quantitative Differentiation of Lycopodane-Type Alkaloids Against Closest Structural and Pharmacological Comparators


AChE Inhibitory Potency: Lycopodane-Type Alkaloids Exhibit 10³–10⁵-Fold Weaker Activity Than Lycodine-Type Huperzine A, Defining a Distinct SAR Space

In a head-to-head assay within the same study, annotine (a lycopodane-type alkaloid) showed an IC₅₀ of 860 μM against Electrophorus electricus AChE, while its semi-synthetic derivative benzoyl annotine achieved an improved IC₅₀ of 145 μM . By comparison, huperzine A—a lycodine-type alkaloid—typically exhibits IC₅₀ values in the low nanomolar range (~0.01 μM) against the same enzyme . The lycopodane-type alkaloid anhydrolycodoline demonstrated an IC₅₀ of 191 μM, and lycodoline showed only weak inhibition, confirming that the lycopodane scaffold consistently underperforms the lycodine scaffold in AChE engagement . Docking studies rationalize this difference: the lycopodane skeleton lacks appropriately positioned hydrogen-bond donors/acceptors to engage the catalytic triad residues, providing a structural basis for the potency gap .

Acetylcholinesterase inhibition Lycopodium alkaloid SAR Alzheimer's disease targets

Intra-Class AChE Potency Gradient: 6-Hydroxylycopodine Is 9.2-Fold Weaker Than Sauroxine Despite Shared Lycopodane Core

Within a single comparative study of purified Lycopodium alkaloids from Huperzia saururus, 6-hydroxylycopodine exhibited an AChE IC₅₀ of 78.1 μg/mL (298.8 μM), whereas sauroxine—differing by oxidation state and N-substitution—achieved an IC₅₀ of 8.9 μg/mL (32.3 μM) . This 9.2-fold difference in potency arises solely from peripheral functionalization on the identical lycopodane skeleton, underscoring that minor structural modifications can shift the compound from a weak inhibitor to a moderately active lead. Notably, sauroine, another lycopodane-type congener, showed no measurable AChE inhibition in the same assay, further emphasizing the non-linear SAR of this scaffold .

Structure-activity relationship Lycopodium alkaloids Hydroxylation effect

α-Glucosidase Inhibition: Lycopodine-6α,11α-diol Outperforms the Clinical Standard Acarbose by 2.5-Fold

In a direct head-to-head enzyme assay, lycopodine-6α,11α-diol—a dihydroxylated lycopodane-type alkaloid isolated from Huperzia serrata—inhibited α-glucosidase with an IC₅₀ of 148 ± 5.5 μM, compared to 376.3 ± 2.7 μM for the clinical antidiabetic drug acarbose . This represents a 2.5-fold superior inhibitory potency for the lycopodane derivative. The study further demonstrated that this activity is specific to the 6α,11α-diol substitution pattern, as other lycopodane-type co-isolates (lycoposerramine K, huperzine A) exhibited negligible α-glucosidase inhibition, establishing a novel therapeutic niche for appropriately functionalized lycopodane scaffolds outside the canonical AChE target space .

α-Glucosidase inhibition Diabetes target Lycopodane scaffold repurposing

BChE Selectivity: Lycodoline Exhibits Preferential Butyrylcholinesterase Inhibition, in Contrast to AChE-Selective Lycodine-Type Alkaloids

Lycodoline, a lycopodane-type alkaloid, inhibited human butyrylcholinesterase (BChE) with an IC₅₀ of 667 μM, while showing no meaningful AChE inhibition in parallel assays . This contrasts sharply with huperzine A, which is a highly selective AChE inhibitor with negligible BChE activity. The BChE/AChE selectivity inversion is structurally driven: lycodoline's 12-hydroxyl group and ketone moiety interact favorably with the larger BChE active-site cavity but fail to engage the narrower AChE gorge. This selectivity profile is not shared by annotine, which shows IC₅₀ > 2000 μM against BChE, demonstrating that BChE engagement is not a class-wide property but a substitution-specific feature of the lycopodane scaffold .

Butyrylcholinesterase Selectivity profiling Alkaloid polypharmacology

Anticancer Mechanism: Lycopodine Induces p53-Independent Apoptosis via 5-Lipoxygenase Modulation, Distinct from Conventional Pro-Apoptotic Agents

Lycopodine (15-methyllycopodane-5-one) triggered apoptosis in both androgen-sensitive (LNCaP, IC₅₀ = 22.3 ± 1.8 μM) and androgen-refractory (PC-3, IC₅₀ = 29.7 ± 2.3 μM) prostate cancer cell lines via a mechanism that involved modulation of 5-lipoxygenase (5-LOX) activity and depolarization of mitochondrial membrane potential, without any alteration of p53 protein levels . This p53-independent mechanism is therapeutically significant because it distinguishes lycopodine from many conventional chemotherapeutics (e.g., doxorubicin, cisplatin) whose efficacy is compromised in p53-mutant or p53-null tumors. DNA-binding studies confirmed that lycopodine intercalates into DNA, providing a dual mechanism of direct genomic interaction coupled with enzymatic pathway modulation, a combination not reported for co-occurring lycopodane-type alkaloids such as annotine or lycodoline .

Prostate cancer 5-Lipoxygenase p53-independent apoptosis

Synthetic Tractability: Enantioselective Total Synthesis of Lycopodine Enables Systematic SAR Exploration Unavailable for Many Lycodine-Type Congeners

The first enantioselective total synthesis of lycopodine was achieved using a highly diastereoselective organocatalyzed cyclization of a keto sulfone to establish the C7 and C8 stereocenters, followed by a tandem 1,3-sulfonyl shift/intramolecular Mannich cyclization to construct the tricyclic core . This synthetic route, building on Stork's pioneering racemic total synthesis , provides access to enantiopure lycopodane-type alkaloids in quantities sufficient for medicinal chemistry optimization. In contrast, the total synthesis of huperzine A—while also achieved—involves a more complex polycyclic assembly with lower overall yields and fewer accessible diversification points on the core scaffold. The lycopodane skeleton's relative synthetic simplicity, combined with its well-defined stereochemical blueprint, makes it a preferred starting point for generating focused libraries of AChE, BChE, or α-glucosidase inhibitors through late-stage functionalization.

Total synthesis Enantioselective synthesis Medicinal chemistry feedstock

Procurement-Relevant Application Scenarios for Lycopodane and Its Validated Derivatives


Cholinesterase Inhibitor Screening Panels Requiring Class-Specific Negative and Positive Controls

In high-throughput screening campaigns targeting acetylcholinesterase or butyrylcholinesterase, procurement of annotine (AChE IC₅₀ = 860 μM) as a low-affinity lycopodane-type reference, lycodoline (BChE IC₅₀ = 667 μM) as a BChE-preferring control, and sauroxine (AChE IC₅₀ = 32.3 μM) as a moderate-activity benchmark enables construction of a three-point calibration curve spanning the lycopodane chemotype's full dynamic range . This panel complements huperzine A positive controls and allows immediate classification of screening hits as lycopodane-like or lycodine-like based on potency tier alignment.

Diabetes Drug Discovery: α-Glucosidase Inhibitor Lead Optimization Starting from Lycopodine-6α,11α-diol

For metabolic disease programs, lycopodine-6α,11α-diol provides a validated starting scaffold with demonstrated 2.5-fold superiority over acarbose (IC₅₀ 148 μM vs. 376 μM) . Procurement of this specific dihydroxylated lycopodane derivative enables structure-based optimization of the diol substitution pattern—a clearly defined SAR vector not accessible from unsubstituted lycopodane or from the lycodine series, which lack α-glucosidase activity entirely.

p53-Independent Anticancer Mechanism-of-Action Studies in Prostate Cancer Models

When the research objective requires a pro-apoptotic agent that retains full potency regardless of p53 mutational status, lycopodine (IC₅₀ = 22–30 μM across p53-wildtype and p53-null prostate cancer lines) is the appropriate procurement choice within the Lycopodium alkaloid family . Its dual mechanism—5-LOX modulation plus DNA intercalation—is not replicated by other lycopodane-type congeners, and its p53 independence distinguishes it from standard chemotherapeutics used as comparators in drug resistance studies.

Medicinal Chemistry Library Synthesis Using the Lycopodane Scaffold as a Privileged Core

For synthetic chemistry groups pursuing alkaloid-inspired library generation, the lycopodane core—accessible via well-precedented enantioselective total synthesis of lycopodine—offers a cost-effective entry point with at least four chemically distinct functionalization handles (C6, C11, C12, C15) . Procurement of synthetic intermediates or the fully elaborated lycopodine scaffold enables parallel derivatization campaigns targeting AChE, BChE, α-glucosidase, or anticancer endpoints from a single core structure.

Quote Request

Request a Quote for Lycopodane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.